4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrosulfide group is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions usually occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects. The compound’s ability to form stable complexes with metal ions also plays a role in its antimicrobial activity by disrupting essential metal-dependent processes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- 4-Isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to other triazole derivatives, 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrosulfide group enhances its reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, its phenylethyl moiety contributes to its lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C14H19N3S |
---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
4-(2-methylpropyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3S/c1-11(2)10-17-13(15-16-14(17)18)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18) |
InChI Key |
WQRODMBEEAGIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.